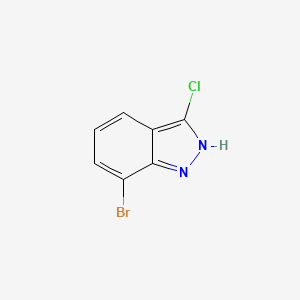

7-Bromo-3-chloro-1H-indazole

Vue d'ensemble

Description

7-Bromo-3-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-chloro-1H-indazole typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dichlorobenzonitrile.

Regioselective Bromination: The first step involves the regioselective bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position.

Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form the indazole ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The bromine atom at position 7 exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to the chlorine substituent. This enables selective functionalization at the 7-position:

Key Insight:

-

Bromine’s higher leaving-group ability facilitates selective coupling at position 7, while chlorine remains inert under these conditions .

-

Steric and electronic effects of the indazole ring influence coupling efficiency, with electron-rich aryl boronic acids achieving higher yields .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 3 can participate in nucleophilic substitution under controlled conditions, though it requires harsher reagents compared to bromine:

Mechanistic Notes:

-

Chlorine’s lower reactivity necessitates copper catalysis or elevated temperatures.

-

Steric hindrance at position 3 limits substitution to smaller nucleophiles like methoxide.

Electrophilic Aromatic Substitution

The electron-withdrawing effects of bromine and chlorine deactivate the indazole ring, directing electrophiles to specific positions:

Regioselectivity Trends:

-

Nitration occurs predominantly at position 5 due to electron withdrawal from both halogens .

-

Bromination under Friedel-Crafts conditions is less efficient, with competing dibromination observed .

Functionalization at the N1 Position

The NH group of the indazole enables alkylation, acylation, or sulfonylation, modifying solubility and bioactivity:

Applications:

-

N1-alkylation enhances metabolic stability in drug candidates.

-

Sulfonylation is a key step in protecting the indazole NH during multistep syntheses .

Reductive Dehalogenation

Selective removal of halogens is achievable via catalytic hydrogenation or radical pathways:

| Substrate | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| This compound | H₂ (1 atm), Pd/C, EtOH, rt | 3-Chloro-1H-indazole | Bromine removed | |

| This compound | Bu₃SnH, AIBN, toluene, reflux | 1H-Indazole | Both halogens removed |

Insights:

-

Bromine is preferentially reduced over chlorine due to weaker C–Br bond strength .

-

Radical-mediated dehalogenation (e.g., Bu₃SnH) removes both halogens but requires careful stoichiometry.

Heterocycle Ring Expansion

The indazole scaffold serves as a precursor for synthesizing fused polycyclic systems:

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis:

7-Bromo-3-chloro-1H-indazole serves as an essential intermediate in the synthesis of various pharmaceutical compounds, especially anti-cancer agents. Its structural properties facilitate the creation of bioactive molecules that can interact with biological targets effectively.

Case Study:

In a study published in Molecules, researchers highlighted the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a derivative used in the development of Lenacapavir, a potent HIV capsid inhibitor. This synthesis utilized a two-step process involving regioselective bromination and cyclization with hydrazine, yielding significant quantities suitable for pharmaceutical applications .

Biochemical Research

Mechanisms of Action:

The compound is utilized to investigate the mechanisms of action of various enzymes and proteins. By understanding these interactions, researchers can gain insights into cellular processes that are crucial for developing new therapeutic strategies.

Example Research:

Studies have shown that compounds similar to this compound can modulate enzyme activity, thereby influencing metabolic pathways. This has implications for drug design targeting specific biochemical pathways .

Agricultural Chemistry

Development of Agrochemicals:

Research is underway to explore the potential of this compound in creating novel agrochemicals aimed at enhancing crop protection against pests and diseases. Its efficacy as a pesticide or herbicide could lead to more sustainable agricultural practices.

Research Findings:

Investigations into the compound's effectiveness against specific plant pathogens have shown promising results, suggesting its potential role in integrated pest management strategies .

Material Science

Properties for Advanced Materials:

Researchers are examining the electronic and optical properties of this compound for applications in electronics and photonics. Its unique chemical structure allows for modifications that could lead to materials with tailored properties.

Application Examples:

The compound has been studied for its potential use in organic semiconductors and light-emitting diodes (LEDs), where its properties could enhance performance .

Drug Discovery

High-throughput Screening:

this compound is instrumental in high-throughput screening processes to identify new drug candidates. Its ability to serve as a scaffold for diverse chemical modifications accelerates the drug discovery process.

Impact on Drug Development:

The compound's versatility allows researchers to rapidly evaluate numerous derivatives, streamlining the identification of promising candidates for further development .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 7-Bromo-3-chloro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Bromo-4-chloro-1H-indazole: Similar in structure but with a different substitution pattern, leading to distinct reactivity and applications.

3-Bromo-1H-indazole: Lacks the chlorine atom, resulting in different chemical properties and biological activities.

5-Chloro-1H-indazole:

Uniqueness

7-Bromo-3-chloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to similar compounds .

Activité Biologique

7-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Indazole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents.

Key Mechanisms

- Kinase Inhibition : this compound inhibits specific kinases such as chk1 and chk2, which are involved in cell cycle regulation and DNA repair pathways.

- Anticancer Activity : The compound exhibits significant anticancer properties by modulating pathways related to cell growth and apoptosis. It has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .

- Antiviral Properties : Research indicates that indazole derivatives can possess antiviral activity, potentially making them candidates for treating viral infections.

Biological Activities

The compound's biological activities span several areas, including:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Efficacy : A study evaluated the compound's effects on human lung adenocarcinoma cells (A549). Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways .

- Antiviral Activity : In vitro assays demonstrated that this indazole derivative inhibited the replication of certain viruses. The mechanism was linked to interference with viral entry and replication processes within host cells .

- Inflammation Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages, suggesting its potential role in managing inflammatory diseases .

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that this compound has moderate solubility in organic solvents but limited solubility in water, which may affect its bioavailability. Toxicological assessments are crucial for determining safety profiles; preliminary data suggest that the compound exhibits low toxicity at therapeutic doses.

Propriétés

IUPAC Name |

7-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKLXYCYCXCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672122 | |

| Record name | 7-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-75-0 | |

| Record name | 7-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.